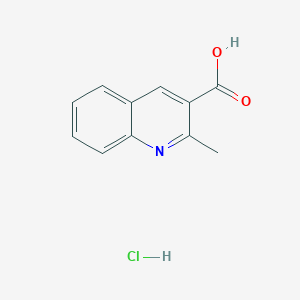

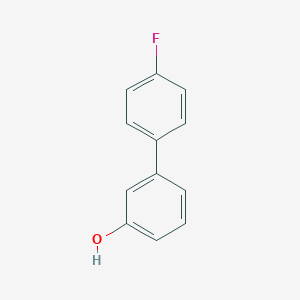

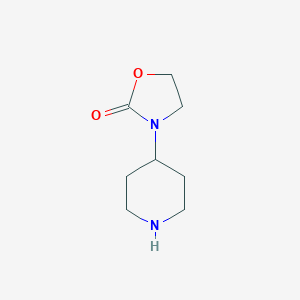

![molecular formula C52H64O12 B180413 4-tert-Butylcalix[4]arene tetraacetic acid CAS No. 113215-72-8](/img/structure/B180413.png)

4-tert-Butylcalix[4]arene tetraacetic acid

Overview

Description

4-tert-Butylcalix4arene tetraacetic acid is a substituted calixarene . It has significantly high ionophoric properties for metal ions . It is used as a synergistic agent in the solvent extraction of lanthanoids with a thenoyltrifluoroacetone compound . Furthermore, it is used in the preparation of potentiometric membranes .

Molecular Structure Analysis

The empirical formula of 4-tert-Butylcalix4arene tetraacetic acid is C60H80O12 . Its molecular weight is 993.27 . The structure of this compound was optimized from the crystal structure obtained by X-ray crystallography .Chemical Reactions Analysis

4-tert-Butylcalix4arene tetraacetic acid has been found to have a significant ability to form complexes with cathinones . The basic binding mode of the calix4arene derivative for new psychoactive substances (NPSs), namely a hydrogen bonding towards the NH group, was confirmed using density functional theory (DFT) calculations and nuclear magnetic resonance (NMR) titration .Physical And Chemical Properties Analysis

4-tert-Butylcalix4arene tetraacetic acid has a melting point of 153-158 °C . It is a purum grade compound with an assay of ≥97.0% (HPLC) .Scientific Research Applications

Solvent Extraction and Separation of Lanthanoid Ions

4-tert-Butylcalix[4]arene tetraacetic acid has been utilized in the solvent extraction of lanthanoid ions, demonstrating its effectiveness in the extraction and separation of these metals. This application leverages the molecule's ability to form complexes with lanthanoid ions, which are useful in various separation processes (Atanassova, 2011).

Metal Ion Coordination and Sensing

This compound shows remarkable ability to form complexes with metal ions like Pb(II) and Sr(II), exhibiting a strong binding affinity and contributing to the formation of high-symmetry complexes. This property is significant for applications in sensing and coordination chemistry (Adhikari et al., 2014).

Modification and Structural Studies

Research has been conducted on the partial oxidation and modification of 4-tert-Butylcalix[4]arene tetraacetic acid, leading to the creation of derivatives with varied properties. These studies are essential for understanding the structural behavior and potential applications of calixarene derivatives (Shalev & Biali, 2014).

Chemical Sensor Development

4-tert-Butylcalix[4]arene tetraacetic acid has been employed in the creation of chemical sensors, particularly for detecting Pb(II) ions. The development of such sensors leverages the molecule's selective binding capabilities, offering practical applications in environmental monitoring and analysis (Gupta et al., 2002).

Photovoltaic and Photophysical Applications

The compound has been investigated for its photovoltaic properties, particularly in the synthesis of dyes and sensitizers for solar cell applications. These studies explore its ability to enhance the photophysical properties of dyes, contributing to the development of more efficient solar cells (Colom et al., 2017).

Nanoreactor and Catalysis

Its use as a nanoreactor for the synthesis of azo-compounds demonstrates its potential in catalysis and green chemistry. This application highlights the molecule's ability to host other compounds and facilitate chemical reactions in an environmentally friendly manner (Sarkar & Mukhopadhyay, 2016).

Coordination Chemistry with Paramagnetic Ions

4-tert-Butylcalix[4]arene tetraacetic acid is integral in binding paramagnetic transition and lanthanide metals, contributing to the synthesis of polymetallic clusters with unique structural and magnetic properties. This aspect is crucial for advancements in materials science and coordination chemistry (Wilson et al., 2022).

Safety And Hazards

properties

IUPAC Name |

2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(carboxymethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H64O12/c1-49(2,3)37-17-29-13-31-19-38(50(4,5)6)21-33(46(31)62-26-42(55)56)15-35-23-40(52(10,11)12)24-36(48(35)64-28-44(59)60)16-34-22-39(51(7,8)9)20-32(47(34)63-27-43(57)58)14-30(18-37)45(29)61-25-41(53)54/h17-24H,13-16,25-28H2,1-12H3,(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETVCUDJYLSJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)O)CC4=CC(=CC(=C4OCC(=O)O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)O)C(C)(C)C)C(C)(C)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H64O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butylcalix[4]arene tetraacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)